molecular formula C17H36GeN2 B1201630 Spirogermanium CAS No. 41992-23-8

Spirogermanium

Katalognummer: B1201630
CAS-Nummer: 41992-23-8
Molekulargewicht: 341.1 g/mol
InChI-Schlüssel: PWMYMKOUNYTVQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spirogermanium is an organogermanium compound with a unique azaspiran structure. It was first synthesized in 1974 and has since been investigated for its potential anticancer properties. Unlike many other anticancer agents, this compound is notable for its lack of bone marrow toxicity, making it a promising candidate for further research and clinical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spirogermanium is synthesized through a series of chemical reactions involving germanium and organic compounds. The synthesis typically involves the reaction of germanium tetrachloride with organic ligands under controlled conditions to form the azaspiran structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Spirogermanium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften für bestimmte Anwendungen zu verbessern .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Germaniumdioxid führen, während die Reduktion verschiedene Organogermaniumderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Spirogermanium was investigated for its efficacy against various cancers, including:

  • Malignant Lymphoma
  • Ovarian Cancer
  • Breast Cancer
  • Large Bowel Cancer
  • Prostatic Cancer

Clinical studies indicated that this compound exhibited cytotoxic activity against several human tumor cell lines in vitro. However, its clinical effectiveness has been inconsistent, leading to its discontinuation in many therapeutic protocols due to high toxicity and low response rates .

Case Study Insights :

  • A Phase II study involving 39 patients with advanced malignancies reported no significant antitumor activity. However, transient neurological symptoms were noted in 39% of participants .
  • Another study highlighted that this compound demonstrated activity against specific tumor types in animal models but failed to show consistent results in human trials .

Antiarthritic and Immunoregulatory Activities

Research has indicated that this compound may possess antiarthritic properties. In animal models, it reduced inflammatory lesions in adjuvant arthritic rats when administered before or after the onset of arthritis . However, these findings require further validation through rigorous clinical trials.

Toxicity Profile

Despite its potential applications, this compound has been associated with several adverse effects:

  • Common Side Effects : Weight loss, nausea, vomiting, fatigue, muscle weakness.
  • Serious Adverse Effects : Neurological toxicity (e.g., dizziness, ataxia), renal and hepatic toxicity have not been reported but concerns remain due to its heavy metal composition .

Summary of Clinical Findings

Study TypeFindingsNotes
Phase II TrialsLimited antitumor activity; transient neurological symptoms observedHigh toxicity led to discontinuation in further studies
In Vitro StudiesCytotoxic activity against human tumor cell lines; effective at concentrations toxic to neuronsRequires caution in therapeutic use
Animal StudiesActivity against certain tumors (e.g., Walker 256 sarcoma)No consistent results in human trials

Wirkmechanismus

Spirogermanium exerts its effects by inhibiting the synthesis of DNA, RNA, and proteins in cells. This inhibition disrupts cellular processes and leads to cell death, particularly in rapidly dividing tumor cells. The compound’s unique structure allows it to interact with specific molecular targets, including enzymes involved in nucleic acid synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Spirogermanium: this compound stands out due to its unique azaspiran structure and lack of bone marrow toxicity.

Biologische Aktivität

Spirogermanium, an organogermanium compound with a novel heterocyclic structure, has been investigated primarily for its anticancer properties. Its chemical designation is NSC 192965, and it is known for its ability to inhibit DNA, RNA, and protein synthesis in tumor cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, clinical trials, and potential therapeutic applications.

The precise mechanism by which this compound exerts its effects remains partially understood. However, it has been established that:

  • Inhibition of Synthesis : this compound inhibits the synthesis of DNA, RNA, and proteins, with protein synthesis being the most affected .
  • Cytotoxicity : The compound exhibits cytotoxic activity against various human tumor cell lines at concentrations around 1 μg/ml. Notably, it also shows toxicity to cultured rat neurons at similar concentrations .
  • Non-Specificity : Unlike many chemotherapeutic agents, this compound does not display phase or cell cycle specificity in its action .

In Vitro Studies

Research has demonstrated that this compound is cytotoxic to several human cancer cell lines. Key findings include:

  • Cell Line Sensitivity : this compound was effective against human myeloid leukemia cell line K562 and other tumor cells. The drug's cytotoxicity was temperature-dependent and more pronounced in logarithmically growing cells compared to quiescent cultures .
  • Survival Curves : The survival curves for treated cells revealed a steep exponential decline in viability with increasing drug concentrations .

In Vivo Studies

In vivo studies have shown mixed results regarding the efficacy of this compound:

  • Animal Models : It demonstrated activity against certain implanted tumors in rats, such as Walker 256 sarcoma and 13762 mammary adenocarcinoma. However, it lacked antitumor activity in standard murine models like L 1210 leukemia and B16 melanoma .
  • Clinical Trials : Phase I and II trials indicated that this compound could be administered safely at doses ranging from 80 to 300 mg/m² without significant bone marrow toxicity, although moderate CNS toxicity was noted as a dose-limiting factor .

Clinical Applications

This compound has been evaluated for its potential in treating various cancers:

  • Types of Cancer : Clinical studies have reported activity against malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostate cancer .
  • Dosage Regimens : The drug has been administered via infusion three times a week, with ongoing investigations into continuous infusion schedules for enhanced efficacy .

Case Studies

A review of case studies involving this compound provides insight into its clinical application:

  • Case Study Examples : Some patients showed partial responses to treatment with this compound in combination with other therapies. However, overall response rates were modest, leading to the eventual abandonment of further clinical development due to limited efficacy compared to existing therapies .

Summary of Findings

Aspect Details
Chemical Structure Organogermanium compound (NSC 192965)
Mechanism of Action Inhibits DNA/RNA/protein synthesis; non-specific cytotoxicity
In Vitro Efficacy Cytotoxic to various tumor cell lines; temperature-dependent sensitivity
In Vivo Efficacy Active against specific tumors in rats; mixed results in murine models
Clinical Trials Evaluated for multiple cancers; safe dosing established
Toxicity Profile Moderate CNS toxicity; no significant bone marrow toxicity

Eigenschaften

CAS-Nummer

41992-23-8

Molekularformel

C17H36GeN2

Molekulargewicht

341.1 g/mol

IUPAC-Name

3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H36GeN2/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4/h5-16H2,1-4H3

InChI-Schlüssel

PWMYMKOUNYTVQN-UHFFFAOYSA-N

SMILES

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC

Kanonische SMILES

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC

Key on ui other cas no.

41992-23-8

Verwandte CAS-Nummern

41992-22-7 (di-hydrochloride)

Synonyme

NSC 192965
NSC-192965
spirogermanium
spirogermanium dihdyrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirogermanium
Reactant of Route 2
Spirogermanium
Reactant of Route 3
Spirogermanium
Reactant of Route 4
Spirogermanium
Reactant of Route 5
Spirogermanium
Reactant of Route 6
Spirogermanium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.